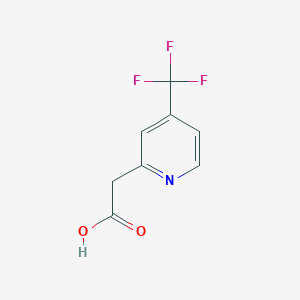

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLVCJRDGKYAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694921 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-78-5 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid: An In-depth Technical Guide

Introduction

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a key building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group on the pyridine ring often imparts unique physicochemical properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making this scaffold highly desirable in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this valuable intermediate, delving into the mechanistic underpinnings of each approach and offering detailed, actionable protocols for researchers.

The strategic importance of trifluoromethylated pyridines is underscored by their presence in a range of commercial products, including pharmaceuticals and herbicides.[1] The synthesis of these compounds, however, can present challenges due to the electronic effects of the trifluoromethyl group. This guide aims to equip researchers with the knowledge to navigate these challenges and efficiently synthesize this compound.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections are commonly employed for the synthesis of this compound. These approaches diverge in the final step of the synthesis:

-

Route A: Hydrolysis of a Nitrile Precursor. This is arguably the most prevalent and well-documented method. It involves the synthesis of the corresponding nitrile, 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid.

-

Route B: Oxidation of a Methyl Precursor. This strategy commences with a readily available picoline derivative, 2-methyl-4-(trifluoromethyl)pyridine, which is then elaborated to the final product.

The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: Synthesis via Nitrile Hydrolysis

This approach is centered around the robust and well-understood hydrolysis of a nitrile to a carboxylic acid. The key intermediate, 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile, is commercially available, though its synthesis from more fundamental precursors is also a viable option for cost-effective, large-scale production.[2]

Diagram of Synthetic Pathway (Route A)

Caption: Synthetic pathway for Route A, proceeding through a nitrile intermediate.

Step 1: Synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

The synthesis of the nitrile intermediate typically involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with a cyanide source. A common starting material is 2-chloro-4-(trifluoromethyl)pyridine.

Protocol: Cyanation of 2-Chloro-4-(trifluoromethyl)pyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile.

Step 2: Hydrolysis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize the formation of amide byproducts.

Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask, suspend 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Alkaline hydrolysis using potassium hydroxide in ethanol is also a viable method.[3]

Route B: Synthesis via Oxidation of a Methyl Precursor

This alternative route utilizes the commercially available 2-methyl-4-(trifluoromethyl)pyridine as the starting material.[4] The core of this strategy is the conversion of the methyl group into a carboxylic acid. This is typically a two-step process involving an initial functionalization of the methyl group followed by oxidation.

Diagram of Synthetic Pathway (Route B)

Caption: Synthetic pathway for Route B, starting from the corresponding methyl-pyridine.

A more direct, albeit potentially lower-yielding, approach is the Willgerodt-Kindler reaction, which can convert an acetyl group to a thioamide, which is then hydrolyzed to the carboxylic acid.[5][6][7]

Willgerodt-Kindler Approach

The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[5][6][7][8] This method would necessitate the synthesis of 2-acetyl-4-(trifluoromethyl)pyridine as a precursor.

Protocol: Willgerodt-Kindler Reaction and Hydrolysis

-

Thioamide Formation: In a sealed tube, combine 2-acetyl-4-(trifluoromethyl)pyridine (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to 130-140 °C for 8-12 hours.

-

Work-up and Isolation of Thioamide: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The crude thioamide is then purified.

-

Hydrolysis to Carboxylic Acid: The purified thioamide is then subjected to acidic or basic hydrolysis, similar to the nitrile hydrolysis described in Route A, to yield the final product.

Data Summary

| Parameter | Route A (Nitrile Hydrolysis) | Route B (Willgerodt-Kindler) |

| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Acetyl-4-(trifluoromethyl)pyridine |

| Key Intermediate | 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile | Thioamide derivative |

| Overall Yield | Generally Good to Excellent | Moderate to Good |

| Scalability | Well-suited for large-scale synthesis | Can be challenging to scale up |

| Reagent Hazards | Sodium Cyanide (highly toxic) | Sulfur, Morpholine (moderate hazards) |

Conclusion

The synthesis of this compound is a critical process for researchers in drug discovery and agrochemical development. Both the nitrile hydrolysis (Route A) and the oxidation of a methyl precursor (Route B) offer viable pathways to this important building block. The choice of route will be dictated by factors such as the availability of starting materials, desired scale, and safety considerations. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable compound.

References

-

Hong, B., et al. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. Available at: [Link]

-

Boston Biochem. (n.d.). 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile, min 97%, 1 gram. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)pyridine. Retrieved from: [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from: [Link]

-

FAQ-AI. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved from: [Link]

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from: [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from: [Link]

-

Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

-

Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available at: [Link]

-

Scite.ai. (n.d.). The willgerodt‐kindler reactions. 7. The mechanisms. Retrieved from: [Link]

-

Orlova, E., et al. (2021). Revealed transformation of pyridine‐acetic acid in the synthesis of 1 a–f. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Kumon, T., et al. (2019). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Filyakova, V., et al. (2021). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Mendeleev Communications. Available at: [Link]

-

PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from: [Link]

-

PubMed. (2000). NMR observation of hydrolysis of acetonitrile to acetamide catalyzed by binuclear silver cryptate. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. synarchive.com [synarchive.com]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1][2] These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, offering valuable insights for its application in research and development.

Molecular Structure and Properties

The foundational step in understanding the physicochemical nature of a compound is to analyze its molecular structure.

Molecular Formula: C₈H₆F₃NO₂[3]

Molecular Weight: 205.14 g/mol [3]

CAS Number: 1000515-78-5[3]

The structure combines a pyridine ring, a potent hydrogen bond acceptor, with an acidic carboxylic acid moiety and an electron-withdrawing trifluoromethyl group. This unique combination dictates its solubility, acidity, and interactions with biological targets.

Physicochemical Data Summary

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target molecule are not widely published. Therefore, predicted values from reliable computational models are also included.

| Property | Value | Source |

| Melting Point | 157-162 °C (estimated) | [4] |

| Boiling Point | 276.7 ± 35.0 °C (predicted) | |

| Density | 1.428 ± 0.06 g/cm³ (predicted) | |

| pKa | 3.78 ± 0.10 (predicted) | |

| Water Solubility | Slightly soluble (qualitative) | [5] |

Note: The melting point is an estimation based on the structurally similar compound 4-(Trifluoromethyl)pyridine-2-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are paramount. The following sections detail methodologies for determining key physicochemical properties, grounded in OECD guidelines.

Melting Point Determination (OECD 102)

The melting point provides a sharp indication of a substance's purity. The capillary method is a widely accepted technique.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C/min until it is approximately 30°C below the expected melting point. The heating rate is then reduced to 1-2°C/min.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Causality: A sharp melting range is indicative of high purity. Impurities typically broaden and depress the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (OECD 105)

Solubility is a critical parameter influencing a drug's absorption and distribution. The flask method is suitable for substances with solubilities above 10⁻² g/L.[5]

Methodology:

-

Equilibrium Establishment: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a flask. The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Causality: The trifluoromethyl group generally increases lipophilicity, which may lead to lower aqueous solubility compared to its non-fluorinated analog. Conversely, solubility in organic solvents is expected to be higher.

Caption: Workflow for Solubility Determination by the Flask Method.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality: The electron-withdrawing nature of the trifluoromethyl group is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to the unsubstituted pyridine acetic acid.[7]

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

Pyridine Protons: Signals are expected in the aromatic region (δ 7.0-9.0 ppm). The coupling patterns will be indicative of the substitution pattern on the pyridine ring.

-

Methylene Protons (-CH₂-): A singlet is expected for the methylene protons, likely in the range of δ 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): A signal is expected in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected in the region of δ 120-130 ppm.

-

Methylene Carbon (-CH₂-): A signal is expected around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1725 cm⁻¹.[8]

-

C-F Stretch: Strong absorptions are expected in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.[8]

-

Aromatic C=C and C=N Stretches: Medium to weak bands are expected in the 1400-1600 cm⁻¹ region.[8]

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the use of 2-chloro-4-(trifluoromethyl)pyridine as a starting material. This precursor can be synthesized from vinyl n-butyl ether.[9]

A potential synthetic pathway is outlined below:

-

Synthesis of 2-chloro-4-(trifluoromethyl)pyridine: This can be achieved through a multi-step synthesis starting from vinyl n-butyl ether.[9]

-

Cross-Coupling Reaction: The 2-chloro-4-(trifluoromethyl)pyridine can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon, such as a protected form of acetic acid.

-

Deprotection/Hydrolysis: The final step would involve the removal of any protecting groups to yield the desired carboxylic acid.

Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing trifluoromethyl group. The compound's stability should be considered, as trifluoromethylpyridines are generally thermally stable but can be sensitive to strong nucleophiles.[6][10]

Applications in Drug Discovery

The unique physicochemical properties imparted by the trifluoromethyl group make this compound and its derivatives valuable building blocks in drug discovery.[1][2] The enhanced metabolic stability can lead to improved in vivo half-life, while the altered electronic properties can fine-tune binding interactions with biological targets. This scaffold has been explored in the development of various therapeutic agents, leveraging its potential to improve efficacy and pharmacokinetic profiles.

Conclusion

References

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]

-

Pharmaffiliates. 4-(Trifluoromethyl)-2-pyridineacetic acid | 1000515-78-5. [Link]

-

Journal of Basrah Researches ((Sciences)). Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

- Google P

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values. [Link]

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Hoffman Fine Chemicals. 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid | CAS 1008737-00-5. [Link]

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Google Patents. (12) United States Patent. [Link]

- Google Patents.

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Semantic Scholar. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

CAS Common Chemistry. 5-(Trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

-

Utah Tech University. pKa Chart. [Link]

-

PubMed Central. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

-

NIST WebBook. Acetic acid. [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid | Download Scientific Diagram. [Link]

-

Scribd. Atr Ft-Ir Imaging of Acetic Acid | PDF | Infrared Spectroscopy. [Link]

-

PubMed. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfan-yl}acetic Acid. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(三氟甲基)吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the NMR Data Interpretation of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid is a key heterocyclic compound, drawing significant interest in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl-substituted pyridine ring linked to an acetic acid moiety, presents a unique electronic and steric environment. The trifluoromethyl group, a common bioisostere, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the following interpretation is built upon foundational NMR principles and spectral data from analogous structures, offering a robust framework for researchers synthesizing or working with this compound. We will delve into the expected chemical shifts, coupling patterns, and the application of two-dimensional (2D) NMR techniques to unequivocally assign every proton and carbon signal.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum will reveal key information about the electronic environment of the pyridine ring and the acetic acid side chain. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.6 - 8.8 | Doublet (d) | ~5.0 | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will show coupling to H5. |

| H3 | 7.6 - 7.8 | Doublet (d) or Doublet of quartets (dq) | ~5.0 (³J H3-H5), ~0.5-1.0 (⁵J H3-F) | Positioned between two electron-withdrawing groups (N and C-CF₃), H3 is deshielded. It will primarily couple with H5. A smaller, long-range coupling to the fluorine atoms of the CF₃ group may also be observed. |

| H5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~5.0 (³J H5-H6), ~1.5 (⁴J H5-H3) | This proton is coupled to both H6 and H3, resulting in a doublet of doublets. |

| H7 (CH₂) | 3.8 - 4.0 | Singlet (s) | N/A | These methylene protons are adjacent to the electron-withdrawing pyridine ring and the carboxylic acid group, leading to a downfield shift. No neighboring protons result in a singlet. |

| OH | 10.0 - 12.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water. |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the CF₃ carbon and the carbon to which it is attached (C4) due to C-F coupling.

Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCCF, Hz) | Rationale |

| C8 (C=O) | 170 - 175 | Singlet | N/A | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C2 | 158 - 162 | Singlet | N/A | The carbon bearing the acetic acid side chain is deshielded due to its proximity to the nitrogen atom. |

| C6 | 149 - 152 | Singlet | N/A | The carbon atom ortho to the nitrogen is significantly deshielded. |

| C4 | 145 - 150 | Quartet (q) | ~35-40 (²JCCF) | This carbon is directly attached to the electron-withdrawing CF₃ group, causing a downfield shift and splitting into a quartet. |

| C11 (CF₃) | 120 - 125 | Quartet (q) | ~270-280 (¹JCF) | The trifluoromethyl carbon itself will appear as a strong quartet with a large one-bond C-F coupling constant. |

| C3 | 122 - 126 | Singlet or Quartet (q) | ~4-6 (³JCCCF) | This carbon is influenced by the adjacent nitrogen and the C4-CF₃ group. A small three-bond C-F coupling may be observed. |

| C5 | 118 - 122 | Singlet or Quartet (q) | ~4-6 (³JCCCF) | Similar to C3, this carbon will be in the aromatic region and may exhibit a small C-F coupling. |

| C7 (CH₂) | 40 - 45 | Singlet | N/A | The aliphatic methylene carbon is shielded relative to the aromatic carbons. |

Part 3: 2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can sometimes lead to ambiguity. Two-dimensional NMR experiments are indispensable for confirming the proposed structure and assignments.[1]

Experimental Workflow for Structural Elucidation

Caption: A typical workflow for structural elucidation using 1D and 2D NMR spectroscopy.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[1] For this compound, we would expect to see cross-peaks connecting:

-

H6 and H5

-

H5 and H3

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton correlations.[2] It is crucial for assigning the carbons that have attached protons:

-

A cross-peak between the H6 signal and the C6 signal.

-

A cross-peak between the H5 signal and the C5 signal.

-

A cross-peak between the H3 signal and the C3 signal.

-

A cross-peak between the H7 (CH₂) signal and the C7 signal.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[1] It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

-

H6 to C2, C4, and C5.

-

H5 to C3, C4, and C6.

-

H3 to C2, C4, and C5.

-

H7 (CH₂) to C2, C3, and C8 (C=O). This correlation is critical for confirming the attachment of the acetic acid side chain to the C2 position of the pyridine ring.

-

Summary of Key Spectral Features

The NMR spectra of this compound are characterized by several distinct features:

-

Three distinct aromatic proton signals in the downfield region (7.4-8.8 ppm), with coupling patterns consistent with a 2,4-disubstituted pyridine ring.

-

A singlet for the methylene protons of the acetic acid side chain around 3.8-4.0 ppm.

-

A broad singlet for the carboxylic acid proton at a very downfield chemical shift (>10 ppm).

-

In the ¹³C NMR spectrum, the presence of two quaternary carbons exhibiting C-F coupling : C4 (²JCCF ≈ 35-40 Hz) and C11 (¹JCF ≈ 270-280 Hz).

-

Unambiguous structural confirmation through 2D NMR, particularly the HMBC correlation from the methylene protons (H7) to the pyridine ring carbon (C2) and the carbonyl carbon (C8).

This comprehensive analysis provides a robust predictive framework for the interpretation of the NMR data for this compound. By combining 1D and 2D NMR experiments and understanding the influence of the trifluoromethyl substituent, researchers can confidently verify the structure of this important compound.

References

-

Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615–8620. Available at: [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Ośmiałowski, B., Rogoza, J., & Sikorski, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. Available at: [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

-

Vicha, J., Novotny, J., & Marek, R. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry, 62(7), 3213–3224. Available at: [Link]

-

LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 66(1), 10–27. Available at: [Link]

-

SpectraBase. (n.d.). 4-(4-Trifluoromethylphenyl)pyridine. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid, a key building block in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for characterizing this and similar compounds. We will delve into the core principles of mass spectrometry as applied to this specific molecule, from sample preparation to in-depth spectral interpretation, emphasizing the "why" behind the "how" to ensure robust and reliable results.

Introduction: The Analytical Significance of this compound

This compound is a heterocyclic compound incorporating a pyridine ring, a trifluoromethyl group, and a carboxylic acid moiety.[3] Its chemical structure, particularly the presence of the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid, dictates its chemical reactivity and, consequently, the analytical strategies for its characterization.[1] The trifluoromethylpyridine (TFMP) fragment is a crucial component in many active compounds in the agrochemical and pharmaceutical industries.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this molecule, providing critical information on its identity, purity, and metabolic fate.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | [3] |

| Molecular Weight | 205.14 g/mol | [3] |

| CAS Number | 1000515-78-5 | [3] |

Method Development: A Logic-Driven Approach

The development of a robust mass spectrometry method for this compound requires careful consideration of its chemical properties. A liquid chromatography-mass spectrometry (LC-MS) system is the preferred platform for the analysis of such small molecules in complex matrices.[4]

Sample Preparation: Ensuring Analytical Integrity

The initial step in any analysis is the preparation of a clean and representative sample. The choice of sample preparation technique is dictated by the sample matrix.

Protocol for Solid-Phase Extraction (SPE) for Plasma Samples:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering hydrophilic compounds. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the acidic analyte, facilitating its elution.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography: Achieving Optimal Separation

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating this compound from potential impurities and matrix components.

Optimized HPLC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |

Mass Spectrometry: Ionization and Detection

Electrospray ionization (ESI) is the most suitable ionization technique for this compound due to its polar nature.[5] The choice of positive or negative ion mode depends on the pH of the mobile phase and the pKa of the analyte.

Given the presence of both a basic pyridine nitrogen and an acidic carboxylic acid, the compound can be ionized in either positive or negative mode.

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., with formic acid), the pyridine nitrogen will be readily protonated, leading to a strong signal for the [M+H]⁺ ion at m/z 206.04.

-

Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid will deprotonate, resulting in the [M-H]⁻ ion at m/z 204.03.

For most applications, positive ion mode provides excellent sensitivity and is generally preferred when using acidified mobile phases for improved chromatography.

Fragmentation Analysis: Unraveling the Molecular Structure

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation pattern is highly dependent on the collision energy applied.

Predicted Fragmentation Pathways of [M+H]⁺

The protonated molecule of this compound is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID).

Key Predicted Fragment Ions:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |

| 206.04 | 188.03 | H₂O | Loss of water from the carboxylic acid |

| 206.04 | 162.04 | CO₂ | Decarboxylation of the acetic acid moiety |

| 206.04 | 146.04 | CH₂COOH | Loss of the entire acetic acid side chain |

| 162.04 | 143.03 | F | Loss of a fluorine atom from the trifluoromethyl group |

| 162.04 | 114.03 | CF₃ | Loss of the trifluoromethyl group |

Mechanistic Insights into Fragmentation:

-

Loss of Water (H₂O): The initial loss of water from the protonated carboxylic acid is a common fragmentation pathway for such molecules.

-

Decarboxylation (CO₂): The loss of carbon dioxide is a highly favorable process, leading to a stable pyridinylmethyl cation. This is often a prominent fragment.

-

Loss of the Acetic Acid Moiety (CH₂COOH): Cleavage of the bond between the pyridine ring and the acetic acid side chain results in the formation of the protonated 4-(trifluoromethyl)pyridine.

-

Fragmentation of the Trifluoromethyl Group: The trifluoromethyl group can undergo fragmentation, although it is generally quite stable. The loss of a fluorine radical is possible, but the loss of the entire CF₃ group is more likely from the decarboxylated intermediate.

Applications in a Drug Development Setting

The robust LC-MS/MS method described herein is applicable to various stages of drug discovery and development.

-

Metabolite Identification: This method can be used to identify and characterize metabolites of drug candidates containing the this compound scaffold in in vitro and in vivo studies.

-

Pharmacokinetic Studies: The high sensitivity and selectivity of LC-MS/MS are ideal for quantifying the compound and its metabolites in biological fluids, enabling the determination of key pharmacokinetic parameters.

-

Impurity Profiling: The method can be adapted to identify and quantify process-related impurities and degradation products in the drug substance and formulated product.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By leveraging a systematic approach to method development, including optimized sample preparation, liquid chromatography, and electrospray ionization mass spectrometry, researchers can obtain high-quality data for structural elucidation and quantification. The predictable fragmentation patterns of this molecule provide a solid foundation for its confident identification in complex matrices, supporting its advancement through the drug development pipeline.

References

-

Higashi, T., & Ogawa, S. (2019). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 1124, 121-129. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4861. [Link]

-

Kishikawa, N., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. [Link]

-

Pharmaffiliates. (n.d.). 4-(Trifluoromethyl)-2-pyridineacetic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

MassBank. (n.d.). Picolinic acid; LC-ESI-ITFT; MS2; CE: 10; [M+H]+. Retrieved January 19, 2026, from [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid. In the absence of extensive empirical data in publicly available literature, this document establishes a theoretical solubility profile based on the molecule's structural features and predicted physicochemical properties. Furthermore, it details a standardized, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers in drug development and chemical synthesis to generate reliable data. This guide is designed to be a foundational resource for scientists and professionals, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Critical Role of Solubility

This compound (CAS 1000515-78-5) is a heterocyclic organic compound featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modification or salt formation.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[1] From reaction kinetics in discovery chemistry to bioavailability in preclinical studies, understanding and quantifying solubility is paramount. Poor solubility can hinder formulation development, lead to inaccurate biological screening results, and create significant challenges in achieving desired therapeutic concentrations. This guide provides the theoretical framework and practical methodology to systematically characterize the solubility of this compound in relevant organic solvents.

Theoretical Solubility Profile & Physicochemical Drivers

The principle of "like dissolves like" provides the foundational logic for predicting solubility. This is governed by the intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure Analysis

The solubility behavior of the target molecule is dictated by the interplay of its three key functional components:

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a polar, basic character.[2] This suggests favorable interactions with polar and protic solvents.

-

Carboxylic Acid Group (-COOH): This is a strongly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is acidic, with a predicted pKa that will significantly influence its ionization state and, consequently, its solubility in different media.

-

Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing. Its presence increases the overall molecular weight and lipophilicity (logP), which generally favors solubility in less polar or non-polar organic solvents.[3]

The molecule thus possesses a dualistic nature: polar, hydrophilic regions (pyridine, carboxylic acid) and a non-polar, lipophilic region (-CF3). Its solubility in a given solvent will depend on the solvent's ability to effectively solvate one or both of these regions.

Predicted Physicochemical Properties

While experimental data is scarce, computational tools provide valuable estimates for key properties that guide solvent selection.[4][5][6]

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | 205.14 g/mol [1][7] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid is expected to be weakly acidic. In basic solvents (e.g., pyridine), it will deprotonate, forming a highly polar carboxylate salt, which should dramatically increase solubility. |

| logP (octanol-water) | ~1.5 - 2.5 | A positive logP indicates a preference for lipophilic environments over aqueous ones.[8][9] This suggests better solubility in organic solvents than in water. |

| Boiling Point | 276.7±35.0 °C[7] | Indicates strong intermolecular forces in the pure compound that must be overcome by the solvent. |

| Density | 1.428±0.06 g/cm³[7] | Physical property for reference. |

Predicted Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Good to high solubility is predicted. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Acetonitrile may be a slightly weaker solvent due to its lower polarity.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected. These solvents lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for the polar pyridine and carboxylic acid functionalities.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be possible. While not strongly polar, they can interact with the molecule through dipole-dipole interactions.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental protocol is essential. The Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5][10]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method.

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol ensures a self-validating system by confirming equilibrium has been reached.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Stock Standard:

-

Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (approx. 0.5 mg/mL). This will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid remains visible at the end of the experiment (typically 5-10 mg).

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into the vial.

-

Seal the vial securely.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. The goal is to ensure the solution is fully saturated and in equilibrium with the solid phase.

-

After the initial equilibration period, visually inspect the vials to confirm that excess solid is still present. This is a critical validation step.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for at least 1 hour to allow for sedimentation.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully draw the clear supernatant using a syringe.

-

Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. Causality: Filtration removes any remaining microscopic particulates that could interfere with the analysis and ensures you are only measuring the dissolved compound.[10]

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of the stock standard.

-

Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method. High-performance liquid chromatography (HPLC) is preferred over simple UV spectrophotometry because it can separate the analyte from any potential impurities or degradants.[10]

-

Calculate the concentration of the compound in the saturated solution by interpolating its response against the calibration curve.

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format. The following table serves as a template for presenting experimentally determined results.

Table 1: Example Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | (Experimental Value) | (Calculated Value) |

| Ethanol | 24.5 | (Experimental Value) | (Calculated Value) | |

| Polar Aprotic | DMSO | 46.7 | (Experimental Value) | (Calculated Value) |

| Acetonitrile | 37.5 | (Experimental Value) | (Calculated Value) | |

| Tetrahydrofuran (THF) | 7.6 | (Experimental Value) | (Calculated Value) | |

| Non-Polar | Toluene | 2.4 | (Experimental Value) | (Calculated Value) |

| Chlorinated | Dichloromethane (DCM) | 9.1 | (Experimental Value) | (Calculated Value) |

Interpretation: By correlating the experimental solubility values with solvent properties like the dielectric constant, researchers can build a deeper understanding of the solvation mechanism and develop predictive models for solvent screening in future formulation and process development activities.

Conclusion

While public data on the solubility of this compound is limited, a robust theoretical and experimental framework can be established. The molecular structure suggests a favorable solubility profile in polar organic solvents, particularly those capable of hydrogen bonding. This guide provides the predictive rationale and a detailed, authoritative protocol based on the gold-standard shake-flask method to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for accelerating research and making informed, data-driven decisions in the fields of drug discovery and chemical development.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.

- Guerrieri, P., & Pikal, M. J. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1008737-00-5 | 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Pyridine. In Some Industrial Chemicals - NCBI Bookshelf. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Trifluoromethyl)-2-pyridineacetic acid. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Nishiyama, R., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

- Saha, S., & Mazumder, R. (2017). Log P in Encyclopedia of Physical Organic Chemistry.

-

Chemaxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. (4-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000515-78-5 [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Predicting Solubility | Rowan [rowansci.com]

An In-Depth Technical Guide to the BRD9/BRD7 Chemical Probe BI-9564

A Note on Chemical Identity: This guide focuses on the well-characterized chemical probe BI-9564 (CAS Number: 1883429-22-8) , a potent and selective inhibitor of the bromodomains of BRD9 and BRD7. The initial query for CAS number 1000515-78-5 corresponds to the compound (4-(Trifluoromethyl-pyridin-2-yl)-acetic acid). While the synthesis of BI-9564 may involve various chemical intermediates, the in-depth biological and pharmacological data presented herein pertains exclusively to BI-9564, a critical tool for researchers in epigenetics and drug discovery.

Introduction: Targeting Chromatin Remodeling with Precision

In the intricate landscape of epigenetic regulation, the "reading" of histone modifications is a pivotal process governing gene expression. Bromodomains (BRDs) are a conserved family of protein modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin. The bromodomain-containing proteins BRD9 and BRD7 are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, also known as BAF (BRG1/BRM-associated factors).[1][2] The SWI/SNF complex plays a fundamental role in modulating DNA accessibility and, consequently, gene transcription.[1] Dysregulation of this complex is increasingly implicated in various malignancies, making its components attractive targets for therapeutic intervention.[2]

BI-9564 has emerged as a highly valuable chemical probe for elucidating the biological functions of BRD9 and BRD7.[3] Developed through a collaborative effort involving Boehringer Ingelheim and the Structural Genomics Consortium, this potent, selective, and cell-permeable inhibitor allows for the acute and reversible modulation of BRD9 and BRD7 activity in both in vitro and in vivo settings.[1][2][4] This guide provides a comprehensive overview of the properties, mechanism of action, and applications of BI-9564, with a focus on empowering researchers to effectively utilize this tool in their investigations.

Core Properties of BI-9564

BI-9564 is a small molecule with favorable physicochemical and pharmacokinetic properties that make it suitable for a range of experimental applications, from cellular assays to in vivo studies in animal models.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1883429-22-8 | [2][5] |

| Molecular Formula | C₂₀H₂₃N₃O₃ | [5] |

| Molecular Weight | 353.4 g/mol | [4] |

| IUPAC Name | 4-(4-((dimethylamino)methyl)-2,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one | [1] |

| Solubility | Soluble in DMSO (≥8.33 mg/mL) and Ethanol (≥8.32 mg/mL). Insoluble in water. | [2][5] |

| Storage | Store as a solid at -20°C for up to 2 years. In solvent, store at -80°C for up to 2 years. | [2] |

Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

BI-9564 exerts its biological effects through direct and competitive inhibition of the bromodomains of BRD9 and BRD7. Bromodomains feature a conserved hydrophobic pocket that recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying this binding pocket, BI-9564 prevents the recruitment of BRD9- and BRD7-containing SWI/SNF complexes to chromatin, thereby modulating the expression of target genes.

The development of BI-9564 was a result of fragment-based screening and subsequent structure-guided design, which optimized its binding affinity and selectivity.[1] Isothermal Titration Calorimetry (ITC) has been instrumental in quantifying the binding affinity of BI-9564 to its primary targets.

Selectivity Profile: A Focused Inhibitor

A key attribute of a high-quality chemical probe is its selectivity for the intended target(s) over other related and unrelated proteins. BI-9564 exhibits exceptional selectivity for BRD9 and BRD7 over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal domain) family (BRD2, BRD3, BRD4, and BRDT), for which it shows an IC₅₀ of >100 µM.[2]

| Target | Binding Affinity (Kd, ITC) | IC₅₀ (AlphaScreen) | Source(s) |

| BRD9 | 14 nM | 75 nM | [1] |

| BRD7 | 239 nM | 3.4 µM | [1] |

| CECR2 | 258 nM | Not Tested | [1][4] |

| BET Family (BRD4) | >100 µM | >100 µM | [2][4] |

While BI-9564 does show some off-target binding to CECR2 in vitro, cellular assays such as Fluorescence Recovery After Photobleaching (FRAP) have demonstrated no significant inhibition of CECR2 at concentrations where BRD9 and BRD7 are effectively inhibited.[1][4] Furthermore, broad panel screening has revealed that BI-9564 does not significantly affect the activity of over 300 kinases and 55 GPCRs at concentrations up to 5 µM.[1][2]

Experimental Protocols and Applications

BI-9564 is a versatile tool that can be employed in a variety of experimental contexts to probe the function of BRD9 and BRD7.

Cellular Assays

1. Cell Proliferation Assay (e.g., in Acute Myeloid Leukemia cells)

The anti-proliferative effects of BI-9564 have been demonstrated in certain cancer cell lines, particularly those of hematological origin like the acute myeloid leukemia (AML) cell line EOL-1.[1] A common method to assess cell viability and proliferation is the use of ATP-based luminescence assays such as CellTiter-Glo®.

Workflow for Cell Proliferation Assay:

Step-by-Step Protocol:

-

Cell Seeding: Seed EOL-1 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of BI-9564 in culture medium. A typical starting concentration for the highest dose would be 10-20 µM.

-

Treatment: Add 100 µL of the 2x BI-9564 dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Measurement: Equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the BI-9564 concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

2. Western Blotting

Western blotting can be used to assess the downstream consequences of BRD9/BRD7 inhibition on protein expression levels.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cells with BI-9564 at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a protein of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine the effect of BI-9564 on the binding of BRD9 or BRD7 to specific genomic loci.

Step-by-Step Protocol:

-

Cross-linking: Treat cells with BI-9564 or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 or BRD7 overnight at 4°C. Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated material.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for next-generation sequencing (ChIP-seq).

In Vivo Studies

BI-9564 exhibits favorable pharmacokinetic properties, including good oral bioavailability, making it suitable for in vivo experiments.[4] It has been successfully used in a disseminated mouse model of AML, where oral administration of 180 mg/kg/day resulted in a significant reduction in tumor growth and a modest survival benefit.[5]

In Vivo Formulation Protocol:

For oral administration in mice, BI-9564 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Conclusion: A Precision Tool for Epigenetic Research

BI-9564 is a well-validated and highly selective chemical probe for the bromodomains of BRD9 and BRD7. Its potency, selectivity, and favorable pharmacokinetic profile make it an indispensable tool for researchers investigating the role of the SWI/SNF chromatin remodeling complex in health and disease. The experimental protocols and data presented in this guide provide a framework for the effective use of BI-9564 to dissect the intricate mechanisms of epigenetic regulation and to explore novel therapeutic strategies targeting chromatin remodeling pathways.

References

-

opnMe, Boehringer Ingelheim. (n.d.). BRD9 inhibitor | BI-9564. Retrieved from [Link]

-

Structural Genomics Consortium. (n.d.). BI-9564 A chemical probe for BRD9 and BRD7. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BI-9564. Retrieved from [Link]

-

MDPI. (2024). Identification and Development of BRD9 Chemical Probes. Retrieved from [Link]

-

Martin, L. J., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of Trifluoromethyl-Substituted Pyridine Scaffolds

The incorporation of a trifluoromethyl (-CF3) group into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity. When this powerful functional group is positioned on a pyridine ring, a key heterocycle in medicinal chemistry, the resulting scaffold presents a unique combination of electronic and steric properties. This guide delves into the core principles governing the solid-state structures of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid and its derivatives. While a definitive crystal structure for the parent acid is not publicly available at the time of this writing, this document serves as an expert guide to predicting and understanding its crystallographic characteristics. By examining the synthesis, crystallization, and crystal structures of closely related analogs, we can derive critical insights into the conformational preferences, intermolecular interactions, and potential for polymorphism in this important class of molecules. This knowledge is paramount for rational drug design, enabling the fine-tuning of solid-state properties to optimize bioavailability and manufacturability.

The Strategic Importance of the this compound Motif

The this compound scaffold is of significant interest in drug discovery. The pyridine ring serves as a versatile platform for molecular interactions, capable of acting as a hydrogen bond acceptor and participating in π-stacking. The acetic acid moiety provides a handle for forming a variety of derivatives, such as esters and amides, which can modulate the pharmacokinetic profile of a drug candidate. The trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect, which can influence the pKa of the pyridine nitrogen and the acidity of the carboxylic acid, thereby impacting solubility and cell permeability. Furthermore, the -CF3 group can enhance binding to target proteins through favorable interactions with hydrophobic pockets.

Synthesis and Crystallization: A Practical Approach

A robust synthetic strategy and controlled crystallization are fundamental to obtaining high-quality single crystals for X-ray diffraction analysis.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound and its derivatives is outlined below. This pathway is a composite of established methodologies for the synthesis of related trifluoromethylpyridines and the derivatization of carboxylic acids.[1]

Figure 1: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

-

Malonate Synthesis: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.1 eq.) dropwise. Allow the mixture to stir for 30 minutes.

-

Nucleophilic Aromatic Substitution: Add a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq.) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Hydrolysis and Decarboxylation: Dissolve the purified malonate intermediate in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq.). Heat the mixture to reflux for 4-6 hours.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions.

-

Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or heptane).

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to promote crystal growth.

Anticipated Crystal Structure and Solid-State Properties

In the absence of the specific crystal structure for this compound, we can infer its likely solid-state characteristics by analyzing related structures from the Cambridge Structural Database (CSD).

Comparative Crystallographic Data of Related Compounds

| Compound | CSD Refcode | Space Group | Key H-Bonding Motif |

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | Not Found | P-1 | Carboxylic acid dimer (R22(8) graph set) |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Not Found | P-1 | Carboxylic acid dimer (R22(8) graph set) |

| 2-(Pentafluorophenyl)acetamide | CCDC 1967634 | P21/c | Amide-amide chains (C(4) graph set) |

| 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | CCDC 808985 | P21/c | Carboxylic acid to pyridine N (O-H···N) |

Note: Specific CSD refcodes for the first two entries were not found in the initial searches, but their crystallographic data has been published.[2][3]

Conformational Analysis

The primary conformational flexibility in this compound lies in the torsion angle between the pyridine ring and the acetic acid side chain. It is anticipated that the molecule will adopt a conformation where the carboxylic acid group is oriented to minimize steric hindrance with the pyridine ring. The presence of the trifluoromethyl group is not expected to significantly restrict this rotation due to its position at the 4-position.

Hydrogen Bonding and Intermolecular Interactions

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, the crystal packing will likely be dominated by hydrogen bonding.

Figure 2: Potential primary hydrogen bonding motifs.

Based on related structures, two primary hydrogen bonding motifs are plausible:

-